molecular formula C18H17N3O4 B2679769 (2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1428379-90-1

(2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2679769
CAS RN: 1428379-90-1
M. Wt: 339.351
InChI Key: SRQQRWJIQOTSCB-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Furan Derivatives in Biomass Conversion and Sustainable Materials

Furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its derivatives, have significant potential in replacing non-renewable hydrocarbon sources. These compounds, derived from plant biomass, could serve as alternative feedstocks for the chemical industry, leading to the production of sustainable polymers, fuels, and various functional materials. The review by Chernyshev, Kravchenko, and Ananikov (2017) emphasizes the role of furan derivatives in the synthesis of monomers, polymers, and other chemical products, highlighting their importance in the development of 21st-century chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Oxadiazole Derivatives in Medicinal Chemistry

Oxadiazole derivatives, including 1,3,4-oxadiazoles, exhibit a wide range of pharmacological activities. Jalhan et al. (2017) discuss the biological activities associated with oxadiazole compounds, such as antimicrobial, anticancer, and anti-inflammatory effects. These derivatives can be further modified to synthesize more effective drugs, underscoring their versatility and potential in drug development (Jalhan, Singh, Saini, Sethi, & Jain, 2017).

properties

IUPAC Name

(2-ethoxyphenyl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-2-23-14-7-4-3-6-13(14)18(22)21-10-12(11-21)17-19-16(20-25-17)15-8-5-9-24-15/h3-9,12H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQQRWJIQOTSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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